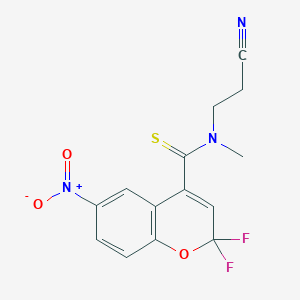
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KC-399 es un nuevo abridor de canales de potasio que ha demostrado un potencial significativo en diversas aplicaciones terapéuticas. Es particularmente conocido por su capacidad para activar los canales de potasio sensibles a ATP, que desempeñan un papel crucial en la regulación del potencial de la membrana celular y los niveles de calcio intracelular .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de KC-399 implica la modificación del esqueleto de benzopirano. La introducción de diversos sustituyentes en posiciones específicas del anillo de benzopirano es un paso clave en su síntesis.
Métodos de Producción Industrial
La producción industrial de KC-399 normalmente implica técnicas de síntesis orgánica a gran escala. El proceso incluye múltiples pasos de reacciones químicas, purificación y cristalización para obtener el producto final con alta pureza y rendimiento. El uso de métodos catalíticos avanzados y condiciones de reacción optimizadas garantiza la eficiencia y escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
KC-399 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: KC-399 puede oxidarse en condiciones específicas para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir KC-399 en sus formas reducidas, que pueden tener diferentes propiedades farmacológicas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran KC-399 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr los productos deseados con alta eficiencia .
Productos Principales
Los productos principales formados a partir de las reacciones de KC-399 incluyen sus derivados oxidados y reducidos, así como varios compuestos sustituidos. Estos productos pueden exhibir diferentes actividades farmacológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
KC-399 ejerce sus efectos al activar los canales de potasio sensibles a ATP. Estos canales están cerrados cuando los niveles de ATP intracelular son altos y se abren cuando los niveles de ATP son bajos. La activación de estos canales por KC-399 conduce al flujo de salida de iones de potasio, lo que provoca la hiperpolarización de la membrana celular. Esta hiperpolarización reduce los niveles de calcio intracelular al inhibir los canales de calcio dependientes del voltaje y la liberación de calcio intracelular, lo que resulta en relajación del músculo liso y otros efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a KC-399 incluyen:
Cromakalim: Otro abridor de canales de potasio con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.
Unicidad de KC-399
KC-399 es único debido a sus modificaciones estructurales específicas que mejoran su solubilidad, duración de la acción y selectividad para los canales de potasio sensibles a ATP. Estas propiedades lo convierten en un candidato prometedor para aplicaciones terapéuticas, particularmente en condiciones donde la activación prolongada de los canales de potasio es beneficiosa .
Propiedades
Número CAS |
152661-13-7 |
|---|---|
Fórmula molecular |
C15H13F2N3O3S |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
Clave InChI |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
Sinónimos |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















